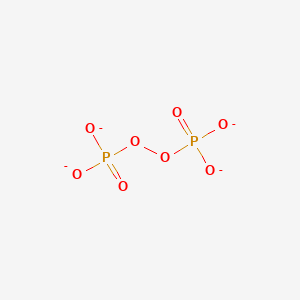
2-Amino-6-Nitrobenzylalkohol
Übersicht
Beschreibung
2-Amino-6-nitrobenzyl alcohol is a chemical compound that has been investigated in the context of its chemical reactions, synthesis, molecular structure, and physical and chemical properties. It is identified as a metabolite in the activation processes of specific nitrotoluenes and has been studied for its interaction with DNA and potential in various chemical reactions (Chism & Rickert, 1989).
Synthesis Analysis
The synthesis of 2-Amino-6-nitrobenzyl alcohol involves its activation and interaction with various compounds. It is formed as a key intermediate in the metabolic activation of 2-nitrotoluene and 2,6-dinitrotoluene, with studies showing its conversion to metabolites capable of binding to DNA under specific conditions (Chism & Rickert, 1989).
Molecular Structure Analysis
Research into the molecular structure of 2-Amino-6-nitrobenzyl alcohol and related compounds has revealed insights into their photochemical reaction mechanisms. For instance, the irradiation of 2-nitrobenzyl alcohol leads to the formation of 2-nitroso benzaldehyde, with studies detailing the reaction paths and transient intermediates involved (Gáplovský et al., 2005).
Chemical Reactions and Properties
2-Amino-6-nitrobenzyl alcohol undergoes various chemical reactions, including oxidation-reduction processes. One study demonstrated its reaction with trifluoromethanesulfonic acid, leading to the formation of specific compounds through intermediate stages, highlighting the complexity of its chemical behavior (Austin & Ridd, 1994).
Physical Properties Analysis
While specific studies on the physical properties of 2-Amino-6-nitrobenzyl alcohol were not found in the current literature search, the physical properties of chemical compounds like it often include solubility, melting point, boiling point, and appearance. These properties are crucial for understanding the compound's behavior in different environments and conditions.
Chemical Properties Analysis
The chemical properties of 2-Amino-6-nitrobenzyl alcohol involve its reactivity with other chemicals, stability under various conditions, and the types of chemical bonds it can form. Studies on related compounds provide insights into the mechanisms of photo-induced reactions and the potential for forming new chemical bonds under specific conditions (Ou et al., 2021).
Wissenschaftliche Forschungsanwendungen
Photoinduzierte Markierung und Vernetzung
2-Amino-6-Nitrobenzylalkohol, auch bekannt als 2-Nitrobenzylalkohol (NB), wird als photoreaktive Gruppe mit Aminspezifität verwendet . Es findet Anwendung bei der Photoaffinitätsmarkierung und Vernetzung von Biomolekülen . Das bedeutet, dass es zur Untersuchung der Wechselwirkungen zwischen Biomolekülen eingesetzt werden kann, was für das Verständnis biologischer Prozesse und Mechanismen von entscheidender Bedeutung ist .
Arzneimittelforschung
Die photoreaktive Natur von 2-Nitrobenzylalkohol macht es in der Arzneimittelforschung nützlich . Es kann verwendet werden, um Photoaffinitätsmedikamente zu erzeugen, die so konzipiert sind, dass sie nach Aktivierung durch Licht an bestimmte biologische Ziele binden. Dies ermöglicht eine präzise Kontrolle der Medikamentenaktivierung, was zu effektiveren und sichereren Behandlungen führen kann .
Chemische Biologie
Im Bereich der chemischen Biologie wird 2-Nitrobenzylalkohol wegen seiner photoreaktiven Eigenschaften verwendet . Es kann verwendet werden, um biologische Prozesse mit Licht zu kontrollieren, wodurch eine präzise räumliche und zeitliche Kontrolle über biologische Systeme ermöglicht wird .
Protein-Engineering
2-Nitrobenzylalkohol wird auch im Protein-Engineering eingesetzt . Es kann verwendet werden, um photoaktivierbare Proteine zu erzeugen, die mit Licht gesteuert werden können. Dies ermöglicht eine präzise Kontrolle der Proteinaktivität, die zur Untersuchung der Proteinfunktion und zur Konstruktion neuer Proteine mit gewünschten Eigenschaften verwendet werden kann .
Polymer- und Materialwissenschaften
2-Nitrobenzylalkohol-Derivate werden in der Polymer- und Materialwissenschaft eingesetzt . Sie werden zur Herstellung von photoabbaulichen Polymeren verwendet, die mit Licht abgebaut werden können. Dies hat Anwendungen in einer Vielzahl von Bereichen, darunter die Medikamentenverabreichung, die Gewebeentwicklung und die Umweltwissenschaften .
Dünnschicht-Strukturierung
2-Nitrobenzylalkohol-Derivate werden bei der Dünnschicht-Strukturierung verwendet . Sie können verwendet werden, um Photoresist-Materialien zu erzeugen, die bei der Herstellung von Mikroelektronik und anderen nanoskaligen Geräten verwendet werden .
Wirkmechanismus
Target of Action
It has been reported that nitrobenzyl alcohol derivatives can be used as photoreactive groups with amine selectivity . This suggests that the compound may interact with amine groups in biological systems, potentially targeting proteins or other biomolecules with amine functional groups.
Mode of Action
2-Amino-6-nitrobenzyl alcohol is a derivative of nitrobenzyl alcohol, which is known to act as a photoreactive group . Photoreactive groups can form covalent bonds with nearby molecules when exposed to light, allowing them to label or crosslink these molecules . This suggests that 2-Amino-6-nitrobenzyl alcohol may interact with its targets through a similar mechanism, forming covalent bonds upon exposure to light.
Pharmacokinetics
It’s known that the compound is a derivative of nitrobenzyl alcohol, which is known to undergo oxidation to yield aminobenzaldehyde . This suggests that 2-Amino-6-nitrobenzyl alcohol may also be metabolized through oxidation.
Action Environment
The action of 2-Amino-6-nitrobenzyl alcohol may be influenced by various environmental factors. For instance, its photoreactive nature suggests that light exposure could significantly impact its activity. Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
Zukünftige Richtungen
The development of light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) as a photoclick reaction provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science . This suggests potential future directions in these fields.
Relevant Papers The most relevant paper retrieved is “Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation” published in Nature Communications . Another relevant paper is "In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene" .
Eigenschaften
IUPAC Name |
(2-amino-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXKAWQRQDMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243579 | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98451-51-5 | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-6-nitrobenzyl alcohol in toxicology research?
A1: 2-Amino-6-nitrobenzyl alcohol is a key intermediate metabolite of 2,6-dinitrotoluene (2,6-DNT), a potent hepatocarcinogen. [, ] Understanding its metabolic pathway is crucial for elucidating the carcinogenic mechanisms of 2,6-DNT. Research indicates that 2-amino-6-nitrobenzyl alcohol can undergo further biotransformation, including N-hydroxylation by hepatic microsomal cytochrome P-450 enzymes. [] This N-hydroxylation is significant because it can lead to the formation of reactive electrophilic species capable of binding to DNA, potentially initiating carcinogenesis. []
Q2: How is 2-amino-6-nitrobenzyl alcohol metabolized in the body?
A2: Studies in rats have shown that 2-amino-6-nitrobenzyl alcohol is primarily metabolized through conjugation reactions. [] A major metabolic route involves conjugation with glucuronic acid, forming 2,6-dinitrobenzyl alcohol glucuronide, which is primarily excreted in bile. [, ] This conjugated metabolite can be hydrolyzed back to 2,6-dinitrobenzyl alcohol by intestinal microflora, indicating enterohepatic circulation. [, ] Furthermore, 2-amino-6-nitrobenzyl alcohol can be N-hydroxylated by hepatic microsomal cytochrome P-450, potentially leading to the formation of reactive electrophilic species. []
Q3: What are the implications of 2-amino-6-nitrobenzyl alcohol's metabolic pathway for 2,6-DNT toxicity?
A3: The metabolism of 2-amino-6-nitrobenzyl alcohol, particularly the N-hydroxylation pathway, has significant implications for 2,6-DNT toxicity. This is because the N-hydroxylamine metabolite is considered a precursor to reactive electrophilic species capable of forming adducts with DNA. [] These DNA adducts can lead to mutations and potentially initiate carcinogenesis. [] Furthermore, the enterohepatic circulation of 2,6-dinitrobenzyl alcohol, formed after hydrolysis of its glucuronide conjugate, can prolong its presence in the body, potentially increasing the risk of toxicity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)


![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)








